Betamipron
CAS No.: 3440-28-6
Cat. No.: VC20739776
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3440-28-6 |
---|---|
Molecular Formula | C10H11NO3 |
Molecular Weight | 193.20 g/mol |
IUPAC Name | 3-benzamidopropanoic acid |
Standard InChI | InChI=1S/C10H11NO3/c12-9(13)6-7-11-10(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,13) |
Standard InChI Key | CWXYHOHYCJXYFQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)NCCC(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C(=O)NCCC(=O)O |
Appearance | Powder |
Melting Point | 120 °C |
Chemical Properties
Physical Characteristics
Betamipron appears as colorless prisms when crystallized from hot water. Its melting point has been reported differently across studies, with Holm reporting 120°C and Barker documenting 133°C . This discrepancy might be attributed to differences in crystal purity or polymorphic forms. The crystal structure of Betamipron was determined by N. Feeder and W. Jones, as published in Acta Crystallographica in 1994 .
Solubility and Stability
The compound demonstrates good solubility characteristics, being readily soluble in warm water and chloroform. It is also very easily soluble in alcohol, ether, and acetone . These solubility properties are advantageous for pharmaceutical formulations and contribute to its bioavailability when administered. While specific stability data is limited in the available search results, the chemical structure suggests reasonable stability under normal storage conditions.
Pharmacological Properties
Mechanism of Action
Betamipron functions primarily by inhibiting active transport of carbapenem antibiotics in the renal cortex . This mechanism was elucidated by Y. Hirouchi et al. and published in the Japanese Journal of Pharmacology in 1994 . By inhibiting this transport, Betamipron prevents the accumulation of potentially nephrotoxic compounds in the kidney tubules, thereby reducing renal damage. This protective effect is particularly significant when co-administered with certain antibiotics and chemotherapeutic agents known to cause kidney damage.
Pharmacokinetics
The pharmacokinetic profile of Betamipron has been studied both alone and in combination with antibiotics. When administered intravenously as part of the Panipenem-Betamipron combination, Betamipron demonstrates biphasic elimination from plasma . Studies across multiple animal species (mice, guinea pigs, rats, rabbits, monkeys, and dogs) have shown that elimination rates correlate with animal size: larger animals eliminate the compound more slowly .
Log-log plots of total plasma clearance (CLtot) versus body weight and distribution volume at steady state (VSS) versus body weight for multiple animal species showed linear relationships with high correlation coefficients, allowing for accurate prediction of human pharmacokinetics using allometric equations . A study by A. Kurihara et al. published in Antimicrobial Agents and Chemotherapy in 1992 further characterized the pharmacokinetic properties of Betamipron .
Toxicological Profile
Betamipron demonstrates a favorable safety profile with low toxicity. Intravenous LD₅₀ in rats has been reported as greater than 3000 mg/kg, indicating a wide therapeutic window . This low toxicity is particularly advantageous for its use as a nephroprotective agent, as it allows for effective dosing without introducing additional toxicity concerns.
Therapeutic Applications
Renal Protection
The primary therapeutic application of Betamipron is as a renal protectant, particularly against drug-induced nephrotoxicity. Research has demonstrated its effectiveness in reducing kidney damage caused by various therapeutic agents. One notable example is its protective effect against cisplatin-induced nephrotoxicity .
In studies with male Wistar rats and ddY mice injected with cisplatin (6 mg/kg and 16 mg/kg, respectively) combined with 250 mg/kg Betamipron, the toxicity indicators were significantly suppressed. Specifically, administration of Betamipron after cisplatin treatment led to improved body weight gain and reduced blood urea nitrogen and serum creatinine levels (p < 0.05) . These physiological improvements indicate preserved kidney function in the presence of potentially nephrotoxic agents.
Research Findings
Role in Antibiotic Therapy
The combination of Panipenem with Betamipron represents a significant advancement in antibiotic therapy. Carbapenem antibiotics like Panipenem are valuable for treating serious bacterial infections, but their use can be limited by nephrotoxicity and rapid elimination by renal dipeptidase .
Research has shown that the pharmacokinetic behavior of Panipenem-Betamipron in humans can be successfully predicted from data collected from multiple animal species . This predictability facilitates appropriate dosing and treatment protocols. The combination demonstrates biphasic elimination from plasma after intravenous administration across species .
Recent Advancements
Recent research has continued to explore the applications and mechanisms of Betamipron. The compound is classified in PubChem as having anti-bacterial properties, though this likely refers to its role as an adjunct to antibacterial therapy rather than direct antibacterial activity . The most recent modifications to the PubChem entry for Panipenem-Betamipron were made in March 2025, indicating ongoing interest in this compound .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume